molecular formula C14H19NO2 B5520764 N-cyclopentyl-2-(2-methoxyphenyl)acetamide

N-cyclopentyl-2-(2-methoxyphenyl)acetamide

Cat. No.: B5520764
M. Wt: 233.31 g/mol
InChI Key: MQENSWQZMGKFCI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a cyclopentylamine group linked to a 2-methoxyphenylacetamide scaffold.

The 2-methoxyphenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced solubility and target binding . The cyclopentyl group, a five-membered aliphatic ring, may influence pharmacokinetic properties such as metabolic stability and membrane permeability compared to bulkier or more polar substituents .

Synthesis of such compounds typically involves N-acylation of amines (e.g., cyclopentylamine) with substituted acetyl chlorides under basic conditions, as seen in analogous reactions . For example, microwave-assisted synthesis methods have been employed to improve yields and reaction efficiency in related acetamide derivatives .

Properties

IUPAC Name

N-cyclopentyl-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-2-6-11(13)10-14(16)15-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQENSWQZMGKFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to achieve the desired quality for further applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varying Amine Substituents

Several analogs of N-cyclopentyl-2-(2-methoxyphenyl)acetamide have been synthesized and characterized, differing primarily in their amine substituents:

Compound Name Amine Substituent Yield (%) Key Pharmacological Activity Reference
N-cyclobutyl analog (Compound 4) Cyclobutyl 21–95 A2A adenosine receptor agonist
N-cyclopentyl analog (Compound 5) Cyclopentyl 21–95 A2A adenosine receptor agonist
N-pyrazolyl analog (Compound 6) 1H-pyrazol-3-yl 21–95 A2A adenosine receptor agonist
N-cyclohexyl analog (Compound 7) Cyclohexyl 21–95 A2A adenosine receptor agonist
N-(2-methoxyphenyl)-2-phenylsulfanyl analog Phenylsulfanyl N/A Structural similarity to penicillin derivatives

Key Observations :

  • Substituent Size and Activity : Cyclohexyl (6-membered ring) and cyclopentyl (5-membered) analogs show comparable yields, suggesting similar synthetic accessibility . However, bulkier substituents like cyclohexyl may reduce solubility compared to cyclopentyl .
  • Receptor Binding: In A2A adenosine receptor agonists, the cyclopentyl group may offer a balance between steric hindrance and lipophilicity, optimizing receptor interaction .

Methoxyphenyl-Containing Analogs in Pharmacological Studies

Compounds with the 2-methoxyphenyl group exhibit diverse bioactivities:

Compound Name Structure Activity Cell Lines Tested (IC50) Reference
N-(2-methoxyphenyl)-2-(4-piperidinyl) analog Piperidine-linked sulfonamide Anticancer (MTT assay) HCT-1, SF268, HT-15, MCF-7, PC-3
N-[6-Hexyl-3-(2-methoxyphenyl)chromen] Chromenyl-acetamide FPR1 antagonist (molecular docking) N/A
N-(2-methoxyphenyl)-2-bromophenyl analog Bromophenyl substitution Antimicrobial (structural screening) N/A

Key Observations :

  • Anticancer Activity : Methoxyphenyl derivatives with sulfonamide groups (e.g., Compound 39 ) show potent activity across multiple cancer cell lines, likely due to enhanced DNA intercalation or kinase inhibition.
  • Receptor Antagonism : The 2-methoxyphenyl group in chromenyl-acetamides contributes to FPR1 antagonism via hydrophobic interactions in molecular docking studies .

Physicochemical Properties and Solubility

Variations in substituents significantly impact physical properties:

Compound Name Molecular Weight (g/mol) Water Solubility (μg/mL) Key Substituent Reference
This compound* ~263.3 (estimated) ~24 (predicted) Cyclopentyl
2-(Azepan-1-yl)-N-(2-methoxyphenyl) 262.35 24.3 Azepan (7-membered ring)
N-(2-methoxyphenyl)-2-phthalimido 316.3 <10 (estimated) Phthalimido

Key Observations :

  • Solubility Trends : Larger aliphatic rings (e.g., azepan) slightly improve water solubility compared to smaller cyclopentyl groups, likely due to increased polarity .

Key Observations :

  • Efficiency : Microwave methods reduce reaction time but may require specialized equipment .
  • Yield Optimization : Pyridine as a base in traditional acylation improves yields (83% in ), likely by neutralizing HCl byproducts.

Biological Activity

N-cyclopentyl-2-(2-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from various scientific studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopentylamine with 2-(2-methoxyphenyl)acetyl chloride. Characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its molecular structure and purity.

Inhibition of Monoamine Oxidase (MAO)

One significant area of research on this compound is its inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In a study evaluating various derivatives, this compound exhibited notable inhibition against human MAO isoforms:

  • MAO-A Inhibition : The compound showed an IC50 value comparable to standard drugs, indicating effective inhibition.
  • MAO-B Inhibition : It demonstrated potent inhibition with IC50 values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative diseases.

The data for MAO inhibition can be summarized in the following table:

CompoundIC50 (µM) MAO-AIC50 (µM) MAO-B
This compound6.78 ± 0.150.36 ± 0.014
Standard Drug (Moclobemide)6.061 ± 0.262-

These results indicate that this compound is a selective inhibitor for MAO-B, which is crucial for developing treatments for conditions like depression and Parkinson's disease.

Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety profile of this compound. It was found to be non-cytotoxic at concentrations corresponding to its IC50 values against human cell lines, indicating a favorable safety margin for further development.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the phenyl ring significantly affect biological activity. For instance, substitution patterns on the methoxy group and variations in the cyclopentyl moiety have been shown to enhance or diminish inhibitory potency against MAO enzymes.

Key Findings from SAR Studies:

  • Methoxy Substitution : The presence of the methoxy group at specific positions enhances lipophilicity and binding affinity.
  • Cyclopentyl Variants : Alterations in the cyclopentyl structure can lead to changes in steric hindrance, impacting enzyme interaction dynamics.

Case Studies and Applications

Recent studies have explored the therapeutic potential of this compound in various models:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential use in neurodegenerative disorders.
  • Antidepressant Activity : Behavioral studies in animal models have shown promising antidepressant-like effects, supporting its role as a candidate for treating mood disorders.

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